REACTION_CXSMILES
|
[CH:1]1([NH2:6])CCC[CH2:2]1.FC1C=C(C)C=CC=1[N+]([O-])=[O:15].[CH:18]1([NH:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH2:26])[CH2:22][CH2:21][CH2:20][CH2:19]1.N[C:33]1[S:34]C=[CH:36][N:37]=1>>[CH:18]1([NH:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH2:26])[CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:18]1([NH:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH:26][C:36]([NH:37][C:33]2[S:34][CH:2]=[CH:1][N:6]=2)=[O:15])[CH2:22][CH2:21][CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC1=C(N)C=CC(=C1)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1=C(N)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |